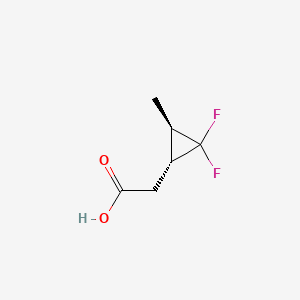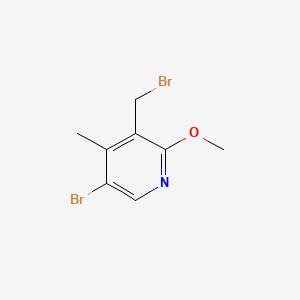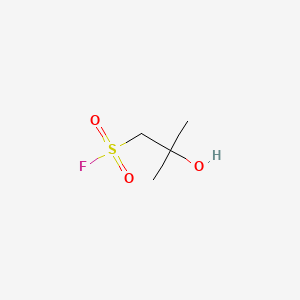
2-(trans-2,2-Difluoro-3-methylcyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid: is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of a difluoromethylated precursor with a cyclopropyl carboxylic acid derivative under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the cyclopropyl ring or the acetic acid moiety, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorinated cyclopropyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicine, rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid may be investigated for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it could be a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals with specific properties.
Mécanisme D'action
The mechanism of action of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the cyclopropyl ring can influence its binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2,2-difluorocyclopropylacetic acid
- 3-methylcyclopropylacetic acid
- 2,2-difluoro-3-methylcyclopropane
Uniqueness: rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid is unique due to the combination of its difluoromethyl and cyclopropyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H8F2O2 |
|---|---|
Poids moléculaire |
150.12 g/mol |
Nom IUPAC |
2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8F2O2/c1-3-4(2-5(9)10)6(3,7)8/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 |
Clé InChI |
PTOUJABKWMRSFE-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C1(F)F)CC(=O)O |
SMILES canonique |
CC1C(C1(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)


![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)


![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)



